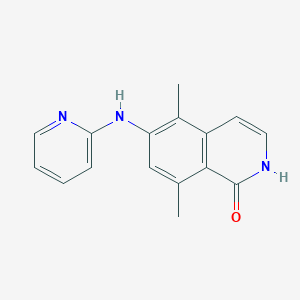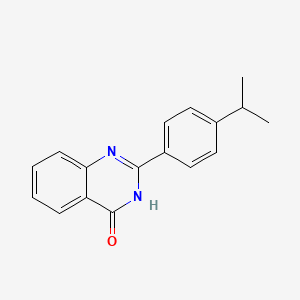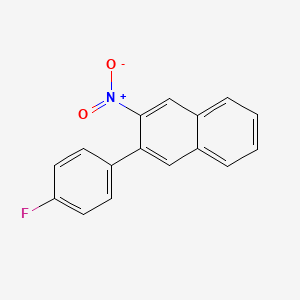![molecular formula C13H9ClN2O2 B11854655 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline CAS No. 1033810-11-5](/img/structure/B11854655.png)
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is a heterocyclic compound that features a benzoxazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzoxazole ring, which is known for its biological activity, combined with the chloroaniline group, makes this compound a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline typically involves the formation of the benzoxazole ring followed by its attachment to the chloroaniline moiety. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of this compound.
化学反応の分析
Types of Reactions
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
科学的研究の応用
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline involves its interaction with various molecular targets. The benzoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects. The chloroaniline moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler compound with similar biological activity.
3-Chloroaniline: Shares the chloroaniline moiety but lacks the benzoxazole ring.
4-(Benzo[d]oxazol-4-yloxy)-aniline: Similar structure but without the chloro group.
Uniqueness
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is unique due to the combination of the benzoxazole ring and the chloroaniline moiety This combination enhances its biological activity and makes it a valuable compound for various applications
特性
CAS番号 |
1033810-11-5 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC名 |
4-(1,3-benzoxazol-4-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-6-8(15)4-5-10(9)18-12-3-1-2-11-13(12)16-7-17-11/h1-7H,15H2 |
InChIキー |
XSFDOJQLORNRFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)


![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)






